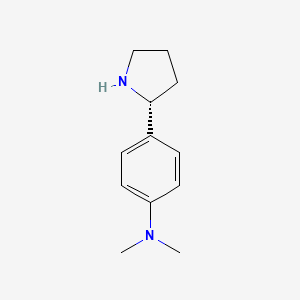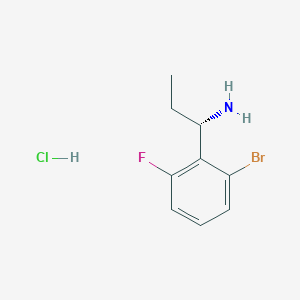
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative that has bromine and fluorine substituents.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could replace the bromine or fluorine with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be used to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Medicine
Potential medical applications include the development of new drugs, particularly those targeting neurological conditions, given the presence of the amine group which is common in many neurotransmitters.
Industry
In industry, ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)propan-1-amine hydrochloride
- (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride
- ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride lies in its specific stereochemistry and the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H12BrClFN |
|---|---|
Peso molecular |
268.55 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
WOIROJAYZFEBNB-QRPNPIFTSA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canónico |
CCC(C1=C(C=CC=C1Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


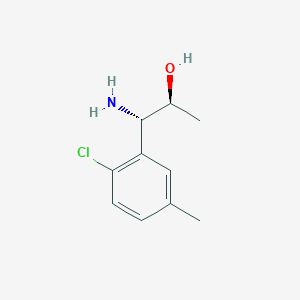
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
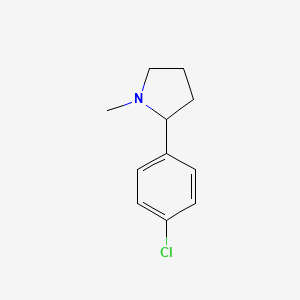
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
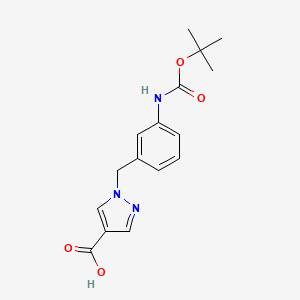

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
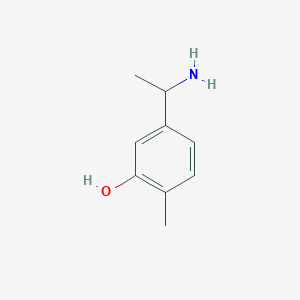
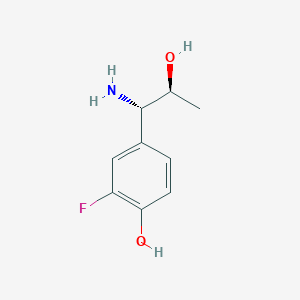
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
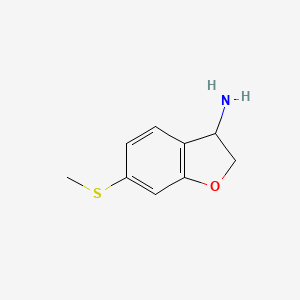
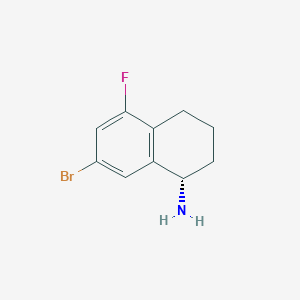
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)
